N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2-naphthamide
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Overview
Description
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2-naphthamide is a complex organic compound that features a unique structure combining a thiophene ring, an isoxazole ring, and a naphthamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2-naphthamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of a β-keto ester with hydroxylamine to form the isoxazole ring. The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction. The final step involves the amidation of the isoxazole-thiophene intermediate with 2-naphthoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding site. The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine
- N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide
- N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
Uniqueness
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2-naphthamide is unique due to its combination of a thiophene ring, an isoxazole ring, and a naphthamide group. This unique structure imparts specific electronic and steric properties that can influence its biological activity and make it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c22-19(15-8-7-13-4-1-2-5-14(13)10-15)20-12-16-11-17(23-21-16)18-6-3-9-24-18/h1-11H,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZMCMRSTRZUBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCC3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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